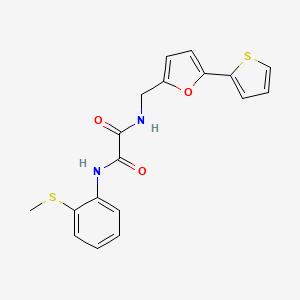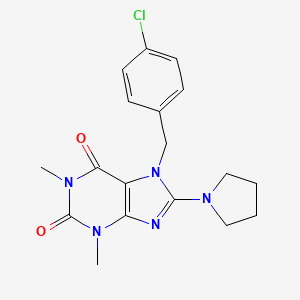
4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol” is a compound that belongs to the quinoline family . Quinoline is a versatile heterocyclic compound with applications in industrial and synthetic organic chemistry . It plays a significant role in medicinal chemistry and is a vital scaffold for drug discovery .
Synthesis Analysis
The synthesis of quinoline derivatives has been reported in various articles . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . A specific synthesis route for “this compound” is not mentioned in the available literature.科学的研究の応用
Anticancer Activity
Research on similar quinoline derivatives has shown significant potential in anticancer treatments. For instance, certain quinoline analogs were synthesized and evaluated for their anticancer activity, revealing promising results against specific cancer cell lines. These compounds exhibited selective and potent inhibitory activity, suggesting they could serve as lead compounds for further optimization in cancer therapy (Chen et al., 2011). Additionally, other studies have identified quinoline derivatives with potent antitumor activities, highlighting their ability to intercalate DNA and induce topoisomerase II-dependent DNA cleavage, comparable to known antitumor agents (Yamato et al., 1989).
Antimicrobial Activity
Quinoline derivatives have also demonstrated antimicrobial properties. A study on novel quinoxalines showed that selected compounds exhibit antimicrobial activity, with some having a broad spectrum of activity (Refaat et al., 2004). This suggests their potential use in developing new antimicrobial agents.
Antimalarial Activity
Compounds related to "4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol" have been synthesized and found to possess significant antimalarial activity. A study on tebuquine and related biphenyl derivatives showed correlation between structural features and increasing antimalarial potency, suggesting the usefulness of these compounds in treating malaria (Werbel et al., 1986).
Corrosion Inhibition
Quinoline derivatives have been identified as effective corrosion inhibitors for mild steel in acidic medium. Electrochemical, SEM, AFM, and XPS studies indicated that these compounds exhibit significant inhibition efficiency, providing a green alternative to traditional corrosion inhibitors (Singh et al., 2016).
Metabolic Activation and Pharmacokinetics
Studies on the metabolism and pharmacokinetics of quinoxaline compounds with antitumoral activity have been conducted, identifying the metabolic pathways involved and evaluating their pharmacokinetics in different mammalian species, including humans. This research provides valuable insights into the potential therapeutic applications and safety profiles of these compounds (Khier et al., 2010).
特性
IUPAC Name |
4-[(4-methoxyanilino)methyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-14-8-6-13(7-9-14)18-11-12-10-17(20)19-16-5-3-2-4-15(12)16/h2-10,18H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZFXSGMYUWWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801325805 |
Source


|
| Record name | 4-[(4-methoxyanilino)methyl]-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49667049 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
333982-41-5 |
Source


|
| Record name | 4-[(4-methoxyanilino)methyl]-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

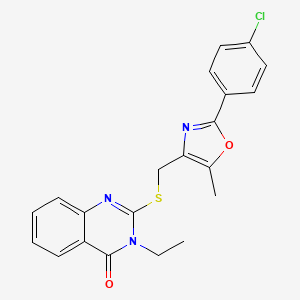
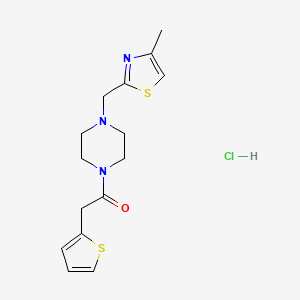
![Ethyl 3-[(2-chloro-6-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2832111.png)
![methyl 5-(((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2832112.png)

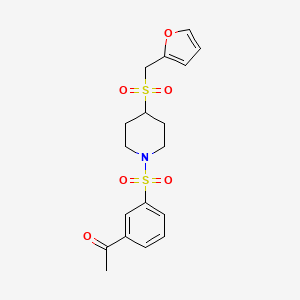
![4-Amino-N-[2-(diethylamino)ethyl]-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2832123.png)
![N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2832124.png)
![N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2832125.png)

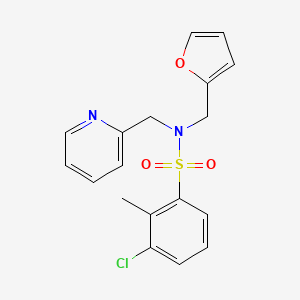
![5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2832128.png)
